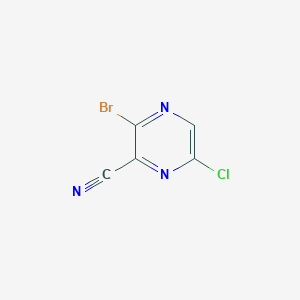
9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is a heterocyclic compound that features a purine core substituted with a furan-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-ylmethyl precursor and the purine core.
Coupling Reaction: The furan-2-ylmethyl group is introduced to the purine core through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The purine core plays a crucial role in the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 1H-Purin-6-amine, N-(2-furanylmethyl)-
- 6-(Furfurylamino)purine
Uniqueness
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-ylmethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
17801-49-9 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
9-(furan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H8N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H,11,12,15) |
Clave InChI |
CCVBIFWRALXBHG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)


![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)




